Weak Monoamine Oxidase (MAO) Inhibition: A Defined Low-Activity Benchmark
7-Methoxyquinoline-5-carboxylic acid acts as a very weak inhibitor of both MAO-A and MAO-B, with an IC50 of 100 µM (1.00E+5 nM) against both isoforms in fluorescence-based assays [1]. This is in stark contrast to optimized quinoline carboxylic acid derivatives, such as compound 3c from a 2018 study, which exhibits potent dual MAO-A/B inhibition with IC50 values of 0.51 µM (510 nM) [2]. The 7-methoxy-5-carboxylic acid variant is therefore approximately 196-fold less potent than advanced leads in this chemical space.
| Evidence Dimension | MAO-A and MAO-B Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | MAO-A IC50 = 100 µM; MAO-B IC50 = 100 µM |
| Comparator Or Baseline | Compound 3c (optimized quinoline carboxylic acid derivative): MAO-A IC50 = 0.51 ± 0.12 µM; MAO-B IC50 = 0.51 ± 0.03 µM |
| Quantified Difference | ~196-fold lower potency for the target compound compared to the optimized derivative. |
| Conditions | In vitro fluorescence assay measuring inhibition of kynuramine conversion to 4-hydroxyquinoline (target compound) vs. unspecified assay for comparator 3c, though both are direct enzyme inhibition assays. |
Why This Matters
This low potency makes 7-methoxyquinoline-5-carboxylic acid an ideal negative control or a starting scaffold for fragment-based drug discovery, where high target engagement is not desired and selectivity profiles are being mapped.
- [1] BindingDB. Entry BDBM50401980 (CHEMBL2203921): 7-Methoxyquinoline-5-carboxylic acid. IC50 values for MAO-A and MAO-B inhibition. Available at: http://www.bindingdb.org/. View Source
- [2] Khan NA, Khan I, Abid SMA, et al. Quinolinic Carboxylic Acid Derivatives as Potential Multi-target Compounds for Neurodegeneration: Monoamine Oxidase and Cholinesterase Inhibition. Med Chem. 2018;14(1):74-85. doi:10.2174/1573406413666170525125231 View Source
